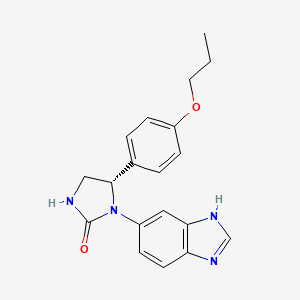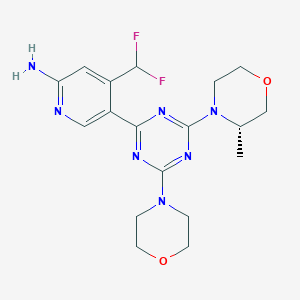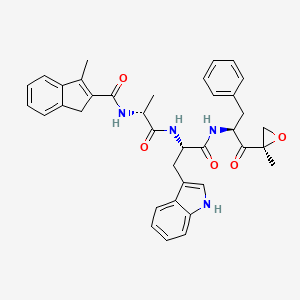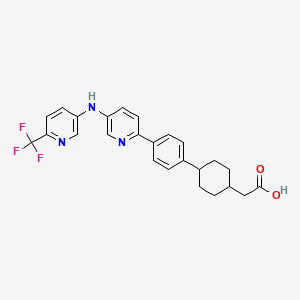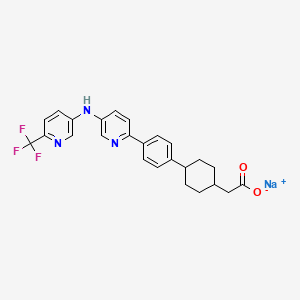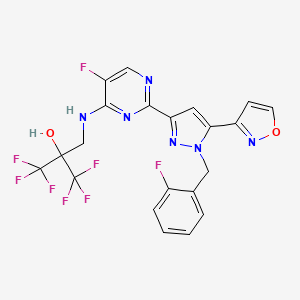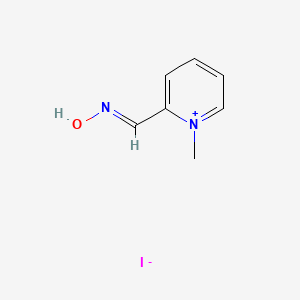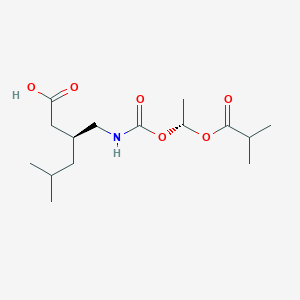
プロパルギル-PEG5-t-ブチルエステル
概要
説明
Propargyl-PEG5-t-butyl ester is a polyethylene glycol (PEG) derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. The t-butyl protected carboxyl group can be deprotected under acidic conditions. The hydrophilic PEG spacer increases solubility in aqueous media .
科学的研究の応用
Propargyl-PEG5-t-butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used in Click Chemistry for the synthesis of complex molecules and bioconjugation
Medicine: Employed in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Utilized in the production of PEGylated compounds for enhanced solubility and biocompatibility.
作用機序
Target of Action
The primary targets of propargyl-PEG5-t-butyl ester are azide-bearing compounds or biomolecules . The compound forms a stable triazole linkage with these targets via a process known as copper-catalyzed Click Chemistry .
Mode of Action
Propargyl-PEG5-t-butyl ester interacts with its targets through the propargyl group, which forms triazole linkages with azide-bearing compounds or biomolecules via copper-catalyzed Click Chemistry . This results in the formation of a stable triazole linkage, which is a key aspect of its mode of action .
Biochemical Pathways
The biochemical pathways affected by propargyl-PEG5-t-butyl ester primarily involve the formation of triazole linkages with azide-bearing compounds or biomolecules . The downstream effects of these interactions depend on the specific biomolecules or compounds involved, and can vary widely.
Pharmacokinetics
It’s known that the compound’s water-solubility is improved by the peg units , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of propargyl-PEG5-t-butyl ester’s action primarily involve the formation of stable triazole linkages with azide-bearing compounds or biomolecules . The specific effects can vary depending on the nature of the azide-bearing compound or biomolecule involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of propargyl-PEG5-t-butyl ester. For instance, the t-butyl protected carboxyl group can be deprotected under acidic conditions . Additionally, the compound’s water-solubility, which is improved by the PEG units , could potentially be influenced by the hydration level of the environment.
準備方法
Synthetic Routes and Reaction Conditions
The nucleophilic substitution of the -OH group in propargyl alcohols is an efficient methodology for the preparation of synthetic precursors . The propargyl group is introduced by treating free amino acids with propargyl alcohol saturated with HCl . The t-butyl protection can be removed under acidic conditions .
Industrial Production Methods
Industrial production methods for propargyl-PEG5-t-butyl ester involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for research and industrial applications .
化学反応の分析
Types of Reactions
Propargyl-PEG5-t-butyl ester undergoes various chemical reactions, including:
Click Chemistry: The propargyl group reacts with azide-bearing compounds via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Common Reagents and Conditions
Copper Catalysts: Used in Click Chemistry reactions to facilitate the formation of triazole linkages.
Acidic Conditions: Required for the deprotection of the t-butyl group.
Major Products Formed
Triazole Linkages: Formed through Click Chemistry reactions with azide-bearing compounds.
Free Carboxyl Groups: Obtained after deprotection of the t-butyl group under acidic conditions.
類似化合物との比較
Propargyl-PEG5-t-butyl ester is unique due to its combination of a propargyl group and a t-butyl protected carboxyl group. Similar compounds include:
Propargyl-PEG-acid: Contains a propargyl group and a free carboxyl group.
Propargyl-PEG-NHS ester: Contains a propargyl group and an NHS ester group for amine-reactive conjugation.
Propargyl-PEG-alcohol: Contains a propargyl group and a hydroxyl group.
These compounds share similar functionalities but differ in their specific reactive groups, making propargyl-PEG5-t-butyl ester unique in its combination of properties .
特性
IUPAC Name |
tert-butyl 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O7/c1-5-7-20-9-11-22-13-15-24-16-14-23-12-10-21-8-6-17(19)25-18(2,3)4/h1H,6-16H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPLMNICQRHSVNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101200103 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245823-50-0 | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245823-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4,7,10,13,16-pentaoxanonadec-18-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101200103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



